molecular formula C8H5IO3 B12510802 2-(4-Iodophenyl)-2-oxoacetic acid CAS No. 79477-88-6

2-(4-Iodophenyl)-2-oxoacetic acid

Cat. No.: B12510802
CAS No.: 79477-88-6
M. Wt: 276.03 g/mol
InChI Key: NJOIIFGIRJJRNY-UHFFFAOYSA-N
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Description

2-(4-Iodophenyl)-2-oxoacetic acid is an organic compound with the molecular formula C8H7IO3. It is a derivative of acetic acid where the hydrogen atom of the methyl group is replaced by a 4-iodophenyl group. This compound is known for its applications in organic synthesis, pharmaceuticals, and agrochemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-(4-Iodophenyl)-2-oxoacetic acid can be synthesized through various methods. One common method involves the reaction of 4-iodophenylacetic acid with an oxidizing agent. For instance, the oxidation of 4-iodophenylacetic acid using potassium permanganate in an acidic medium can yield this compound .

Industrial Production Methods

Industrial production of this compound typically involves large-scale oxidation reactions. The process is optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques to ensure the product meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

2-(4-Iodophenyl)-2-oxoacetic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to form more complex derivatives.

    Reduction: Reduction reactions can convert the keto group to a hydroxyl group, forming 2-(4-iodophenyl)-2-hydroxyacetic acid.

    Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous conditions.

    Substitution: Sodium iodide in acetone for halogen exchange reactions.

Major Products Formed

    Oxidation: More oxidized derivatives of this compound.

    Reduction: 2-(4-Iodophenyl)-2-hydroxyacetic acid.

    Substitution: Various substituted phenylacetic acids depending on the nucleophile used.

Scientific Research Applications

2-(4-Iodophenyl)-2-oxoacetic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(4-iodophenyl)-2-oxoacetic acid involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on enzymes and other proteins. This interaction can modulate the activity of these proteins, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    4-Iodophenylacetic acid: Similar structure but lacks the keto group.

    4-Iodophenol: Contains a hydroxyl group instead of the acetic acid moiety.

    2-Iodophenylacetic acid: Similar structure but with the iodine atom in a different position.

Uniqueness

2-(4-Iodophenyl)-2-oxoacetic acid is unique due to the presence of both the iodine atom and the keto group, which confer distinct reactivity and functional properties. This combination makes it a valuable intermediate in organic synthesis and a versatile compound for various applications .

Properties

CAS No.

79477-88-6

Molecular Formula

C8H5IO3

Molecular Weight

276.03 g/mol

IUPAC Name

2-(4-iodophenyl)-2-oxoacetic acid

InChI

InChI=1S/C8H5IO3/c9-6-3-1-5(2-4-6)7(10)8(11)12/h1-4H,(H,11,12)

InChI Key

NJOIIFGIRJJRNY-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(=O)C(=O)O)I

Origin of Product

United States

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